molecular formula C17H22N2OS B2771523 N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-05-0

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2771523
CAS RN: 851412-05-0
M. Wt: 302.44
InChI Key: CVECZZNGKUMJKT-UHFFFAOYSA-N
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Description

Indole derivatives, such as N-cyclopentyl-2-(3-formyl-indol-1-yl)-acetamide , are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . For instance, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been synthesized by substituting ethyl acetate-2-sodium thiosulfate with indole .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be predicted using various software. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)-acetamide have been predicted .

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Uses

  • Neuropeptide Y Y2 Receptor Antagonists : Compounds with similar structural features have been studied for their pharmacological properties, such as the neuropeptide Y Y2 receptor antagonists. These compounds are evaluated for their potential in understanding the role of central and peripheral Y2 receptors in vivo, indicating a direction for research into neurological functions and disorders (Bonaventure et al., 2004).

  • Antitumor Evaluation : Research into polyfunctionally substituted heterocyclic compounds derived from similar acetamides has demonstrated high inhibitory effects in vitro for antiproliferative activity against various cancer cell lines, suggesting an avenue for exploring anticancer applications (Shams et al., 2010).

Organic Synthesis and Chemical Properties

  • Reagent Development for Organic Synthesis : The synthesis and application of related compounds as reagents for producing ethyl nicotinates and nicotinonitriles highlight their role in facilitating organic synthesis processes (Dyachenko, 2019).

  • Synthesis of Heterocyclic Compounds : Studies involving the synthesis of 4(1H-indol-3-yl)-2-thioxopyridine derivatives from related starting materials have contributed to the development of new antimicrobial agents and further our understanding of the synthetic potential and reactivity of these compounds (Attaby et al., 2007).

Safety and Hazards

Safety information for indole derivatives can be found in their Material Safety Data Sheets (MSDS). For example, N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)-acetamide is labeled as an irritant .

Future Directions

The future directions in the research of indole derivatives could involve the exploration of their biological activities and the development of novel methods of synthesis . Furthermore, their potential as future drug candidates could be evaluated through biological screening .

properties

IUPAC Name

N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVECZZNGKUMJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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